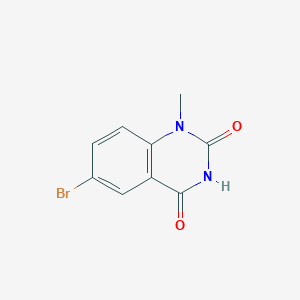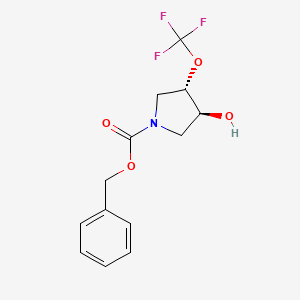
2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is a complex heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazolo-triazine core and morpholine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine typically involves multistep synthetic routes. One common approach is the cyclization of appropriate precursors under controlled conditions. The final step often involves the formation of the triazolo-triazine core through cyclization reactions, which may require specific catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and flow chemistry can be employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign catalysts, can be explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while nucleophilic substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity . For example, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, its ability to interact with microbial cell membranes can contribute to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,3,5-Triazine Derivatives: These compounds have a triazine core and are known for their diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is unique due to its combination of the triazolo-triazine core and morpholine substituents, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to other similar compounds .
Properties
CAS No. |
91892-61-4 |
|---|---|
Molecular Formula |
C18H20N8O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[7-morpholin-4-yl-2-(2-nitrophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]morpholine |
InChI |
InChI=1S/C18H20N8O4/c27-26(28)14-4-2-1-3-13(14)15-19-17-20-16(23-5-9-29-10-6-23)21-18(25(17)22-15)24-7-11-30-12-8-24/h1-4H,5-12H2 |
InChI Key |
MASNCWTVNLAGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=NC(=NN3C(=N2)N4CCOCC4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-](/img/structure/B12815065.png)



![3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12815086.png)
![6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815095.png)

![2-(Hydrazonomethyl)-1H-benzo[d]imidazole](/img/structure/B12815118.png)

